QS 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

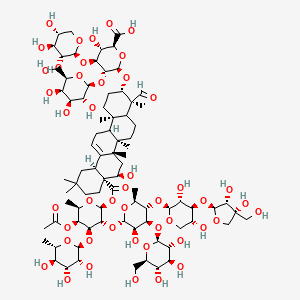

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H130O46/c1-28-42(92)46(96)50(100)69(114-28)126-62-57(117-31(4)88)30(3)116-73(64(62)128-72-55(105)60(124-70-51(101)47(97)44(94)36(21-84)118-70)56(29(2)115-72)121-68-54(104)58(35(90)24-112-68)122-75-65(106)82(110,26-87)27-113-75)129-76(109)83-18-17-77(5,6)19-33(83)32-11-12-39-78(7)15-14-41(79(8,25-86)38(78)13-16-80(39,9)81(32,10)20-40(83)91)120-74-63(127-71-52(102)48(98)45(95)37(22-85)119-71)59(53(103)61(125-74)66(107)108)123-67-49(99)43(93)34(89)23-111-67/h11,25,28-30,33-65,67-75,84-85,87,89-106,110H,12-24,26-27H2,1-10H3,(H,107,108)/t28-,29-,30+,33-,34+,35+,36+,37+,38?,39?,40+,41-,42-,43-,44+,45-,46+,47-,48-,49+,50+,51+,52+,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,63+,64+,65-,67-,68-,69-,70-,71-,72-,73-,74+,75-,78-,79-,80+,81+,82+,83+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIJLFTXFMFLV-WRPZUQTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(CO5)(CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C2(CCC(C(C2CCC1(C9(CC8O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)OC(=O)[C@]78CCC(C[C@H]7C9=CCC1[C@]2(CC[C@@H]([C@@](C2CC[C@]1([C@@]9(C[C@H]8O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)OC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H130O46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1863.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunostimulatory Mechanism of QS-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-7, a purified triterpenoid (B12794562) saponin (B1150181) extracted from the bark of the Chilean soapbark tree, Quillaja saponaria, is a potent immunostimulatory adjuvant used in vaccine development.[1] Like other members of the Quillaja saponin family, such as the well-characterized QS-21, QS-7 enhances the immune response to co-administered antigens, promoting both humoral and cell-mediated immunity.[2][3][4] Notably, QS-7 exhibits a favorable safety profile with lower toxicity and hemolytic activity compared to QS-21, making it an attractive candidate for advanced vaccine formulations.[5] This technical guide provides an in-depth overview of the mechanism of action of QS-7, presenting quantitative data, detailed experimental protocols, and visual representations of the key immunological pathways involved.

Core Mechanism of Action: Orchestrating Innate and Adaptive Immunity

The adjuvant activity of QS-7 stems from its ability to activate multiple facets of the immune system. The proposed mechanism involves a series of coordinated events, beginning with the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which leads to enhanced antigen presentation, cytokine secretion, and the subsequent priming of robust T and B cell responses. QS-7 is known to induce a balanced Th1 and Th2 response, which is crucial for targeting a wide range of pathogens.

Antigen Presentation and APC Activation

QS-7 facilitates the uptake and processing of antigens by APCs. Its amphiphilic nature, with a hydrophobic triterpene core and hydrophilic sugar moieties, allows it to interact with cell membranes, potentially forming pores and disrupting endosomal membranes. This disruption is thought to enable the escape of endocytosed antigens into the cytosol, a critical step for cross-presentation on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs).

Furthermore, the oligosaccharide components of Quillaja saponins (B1172615) may interact with C-type lectin receptors on the surface of DCs, triggering signaling cascades that lead to cellular activation. Upon activation, DCs upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules, enhancing their ability to prime naive T cells.

dot

Figure 1: Proposed mechanism of QS-7-mediated antigen presentation by APCs.

T-Cell Activation and Differentiation

The enhanced antigen presentation and co-stimulation by QS-7-activated APCs lead to robust T-cell activation. The presentation of antigenic peptides on MHC class II molecules primes CD4+ helper T cells, while cross-presentation on MHC class I molecules activates CD8+ cytotoxic T cells. The cytokine milieu created by the activated APCs, particularly the production of IL-12, drives the differentiation of naive CD4+ T cells towards a Th1 phenotype, characterized by the secretion of IFN-γ. This is a key component of the cell-mediated immune response. Simultaneously, QS-7 also supports a Th2 response, leading to the production of cytokines like IL-4 and IL-5, which are important for B-cell help and antibody production.

dot

Figure 2: T-cell activation and differentiation mediated by QS-7-activated APCs.

Quantitative Data on Immune Responses

The efficacy of QS-7 as an adjuvant is demonstrated by its ability to significantly enhance antigen-specific antibody responses. A key indicator of the type of T-helper response is the ratio of IgG2a to IgG1 antibody isotypes in mice, where a higher IgG2a/IgG1 ratio is indicative of a Th1-biased response, while a lower ratio suggests a Th2-biased response.

In Vivo Immunization with a QS-7 Analog

In a study evaluating a synthetic analog of QS-7 (compound 5), BALB/c mice were immunized subcutaneously with the recombinant antigen rHagB, either alone or formulated with the QS-7 analog or a positive control adjuvant (GPI-0100). The resulting antigen-specific IgG1 and IgG2a antibody titers were measured at different time points.

Table 1: Antigen-Specific IgG1 and IgG2a Titers in Mice Immunized with a QS-7 Analog

| Immunization Group | Time Point | Mean IgG1 Titer (log10) ± SD | Mean IgG2a Titer (log10) ± SD |

| rHagB alone | Week 6 | 3.2 ± 0.4 | 1.8 ± 0.2 |

| rHagB + QS-7 analog 5 (100 µg) | Week 6 | 4.5 ± 0.3 | 3.5 ± 0.5 |

| rHagB + GPI-0100 (100 µg) | Week 6 | 4.3 ± 0.2 | 3.2 ± 0.4 |

Data adapted from Wang et al., ACS Infect. Dis. 2019, 5, 6, 974–981.

The results demonstrate that the QS-7 analog significantly potentiated both IgG1 and IgG2a responses compared to the antigen alone, indicating a mixed Th1/Th2 response.

Experimental Protocols

In Vivo Immunization and Antibody Titer Measurement

This protocol describes a general method for evaluating the adjuvant effect of QS-7 in a murine model.

dot

Figure 3: Experimental workflow for in vivo immunization and antibody response analysis.

Materials:

-

QS-7

-

Antigen of interest

-

Saline or appropriate buffer

-

6-8 week old female BALB/c mice

-

Syringes and needles for subcutaneous injection

-

Blood collection supplies

-

ELISA plates and reagents for detecting antigen-specific IgG1 and IgG2a

Procedure:

-

Animal Handling: Acclimatize mice for at least one week before the start of the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.

-

Vaccine Formulation: Prepare the vaccine formulations on the day of immunization. Dissolve the antigen and QS-7 in sterile saline to the desired concentrations. A typical dose for QS-7 in mice is in the range of 5-40 µg.

-

Immunization: Subcutaneously inject each mouse with 100 µL of the respective vaccine formulation at the base of the tail.

-

Booster Immunizations: Administer booster immunizations at specified intervals, for example, on days 14 and 28, following the same procedure as the primary immunization.

-

Blood Collection: Collect blood samples from the tail vein or by cardiac puncture at designated time points (e.g., before each immunization and at the end of the study).

-

Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

-

ELISA: Determine the antigen-specific IgG1 and IgG2a antibody titers in the serum samples using a standard enzyme-linked immunosorbent assay (ELISA) protocol. Briefly, coat ELISA plates with the antigen, block non-specific binding, add serially diluted serum samples, followed by HRP-conjugated anti-mouse IgG1 or IgG2a secondary antibodies, and then a substrate for colorimetric detection.

Conclusion

QS-7 is a promising vaccine adjuvant with a multifaceted mechanism of action that effectively bridges innate and adaptive immunity. Its ability to activate APCs, enhance antigen presentation through both MHC class I and II pathways, and induce a balanced Th1/Th2 response underscores its potential for the development of highly effective and safe vaccines against a variety of infectious diseases and for therapeutic applications in oncology. Further research into the specific molecular interactions and signaling pathways initiated by QS-7 will continue to refine our understanding and optimize its use in next-generation vaccine formulations.

References

- 1. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]

- 2. Leaf Saponins of Quillaja brasiliensis as Powerful Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QS-21 and QS-7: purified saponin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of QS-7-Based Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Physicochemical Profiling of QS-7: A Technical Guide

Introduction:

This technical guide provides an in-depth overview of the in vitro stability and solubility of QS-7, a highly purified, water-soluble triterpene saponin (B1150181) extracted from the bark of the Quillaja saponaria (South American soapbark) tree.[1][2] QS-7 is a potent vaccine adjuvant known for its ability to induce robust and well-balanced immune responses.[1][3] Understanding the physicochemical properties of QS-7 is critical for its formulation development, ensuring stability, and maintaining its immunostimulatory activity in vaccine preparations. This document is intended for researchers, scientists, and professionals involved in drug development and vaccine formulation.

In Vitro Solubility of QS-7

QS-7 is characterized as a water-soluble molecule.[1] However, for the development of stable and effective vaccine formulations, a quantitative understanding of its solubility in various aqueous buffers and relevant solvent systems is essential. The following sections outline the methodologies and data presentation for determining the solubility of QS-7.

Experimental Protocol: Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods used to determine the solubility of a compound under non-equilibrium conditions, which is often representative of early-stage drug discovery and formulation screening.

1.1.1 Nephelometric Assay

This method measures the light scattering caused by undissolved particles of the test compound in a solution.

-

Preparation of Stock Solutions: A stock solution of QS-7 is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Assay Procedure:

-

A small volume of the QS-7 DMSO stock solution is added to the wells of a microtiter plate.

-

An appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) is then added to achieve the desired final concentration of QS-7.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours).

-

A nephelometer is used to measure the light scattering in each well, which is indicative of precipitate formation.

-

1.1.2 Direct UV/Vis Spectroscopy Assay

This method quantifies the amount of soluble compound by measuring its absorbance after removing any undissolved material.

-

Preparation of Solutions: Similar to the nephelometric assay, solutions of QS-7 are prepared in an aqueous buffer from a DMSO stock.

-

Assay Procedure:

-

The prepared solutions are incubated to allow for dissolution.

-

The solutions are then filtered to remove any undissolved QS-7 particles.

-

The concentration of the dissolved QS-7 in the filtrate is determined by measuring its absorbance at a specific wavelength using a UV/Vis spectrophotometer.

-

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assessment

The shake-flask method is a widely used technique to determine the thermodynamic or equilibrium solubility of a compound, which is crucial for lead optimization and formulation development.

-

Materials:

-

QS-7 (solid)

-

Selected aqueous buffers (e.g., PBS at various pH values)

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

-

Assay Procedure:

-

An excess amount of solid QS-7 is added to a known volume of the selected buffer in a vial.

-

The vials are securely capped and placed on an orbital shaker to agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is allowed to settle, and the supernatant is separated from the undissolved solid by centrifugation or filtration.

-

The concentration of dissolved QS-7 in the clear supernatant is quantified using a validated analytical method.

-

Data Presentation: Solubility of QS-7

The results from the solubility studies should be summarized in a clear and structured table to facilitate comparison across different conditions.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Method | Solubility (mg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | Shake-Flask | Data not available |

| Phosphate-Buffered Saline | 5.0 | 25 | Shake-Flask | Data not available |

| Deionized Water | - | 25 | Shake-Flask | Data not available |

| 5% Dextrose in Water | - | 25 | Shake-Flask | Data not available |

Note: Specific quantitative solubility data for QS-7 is not publicly available. The table above serves as a template for presenting experimental findings.

In Vitro Stability of QS-7

The in vitro stability of QS-7 is a critical parameter that influences its shelf-life and efficacy as a vaccine adjuvant. Stability studies are essential to understand its degradation profile under various conditions.

Experimental Protocol: Metabolic Stability Assessment

Metabolic stability assays evaluate the susceptibility of a compound to degradation by metabolic enzymes. These studies are crucial for predicting the in vivo behavior of a compound.

-

Test Systems:

-

Liver Microsomes: These are subcellular fractions containing a high concentration of phase I metabolic enzymes like cytochrome P450s.

-

Hepatocytes: These provide a more comprehensive metabolic system, including both phase I and phase II enzymes.

-

Plasma: Used to assess stability against plasma enzymes.

-

-

Assay Procedure:

-

QS-7 is incubated with the chosen test system (e.g., liver microsomes, hepatocytes, or plasma) at 37°C.

-

For microsomal and hepatocyte assays, cofactors such as NADPH are added to initiate metabolic reactions.

-

Samples are collected at various time points and the reactions are quenched.

-

The remaining concentration of the parent compound (QS-7) is quantified using a suitable analytical method like LC-MS.

-

From the disappearance of the parent compound over time, parameters such as half-life (t½) and intrinsic clearance (CLint) can be calculated.

-

Experimental Protocol: Chemical Stability Assessment

Chemical stability studies assess the degradation of a compound under different physicochemical conditions, such as pH and temperature.

-

pH Stability:

-

Solutions of QS-7 are prepared in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

-

These solutions are incubated at a constant temperature (e.g., 37°C or 50°C).

-

Samples are taken at different time intervals and analyzed by a stability-indicating HPLC method to determine the concentration of remaining QS-7 and the formation of any degradation products.

-

-

Temperature Stability:

-

Solutions of QS-7 in a suitable buffer (e.g., pH 7.4) are stored at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Samples are analyzed at predefined time points to assess degradation.

-

Data Presentation: In Vitro Stability of QS-7

The stability data should be presented in a tabular format for easy interpretation.

Table 2.1: Metabolic Stability of QS-7

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Plasma | Human | Data not available | Data not available |

Note: Specific quantitative metabolic stability data for QS-7 is not publicly available. The table above is a template for data presentation.

Table 2.2: Chemical Stability of QS-7 in Aqueous Buffers

| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Products Observed |

| 3.0 | 37 | Data not available | Data not available |

| 5.0 | 37 | Data not available | Data not available |

| 7.4 | 37 | Data not available | Data not available |

| 9.0 | 37 | Data not available | Data not available |

Note: While QS-7 is stated to have "alkaline stability," specific quantitative data is not available. This table is a template for presenting experimental findings.

Visualizations

Experimental Workflow for In Vitro Stability Assessment

The following diagram illustrates a general workflow for determining the in vitro metabolic stability of a compound like QS-7.

This technical guide has outlined the key considerations and experimental approaches for evaluating the in vitro solubility and stability of the saponin adjuvant QS-7. While qualitative information suggests that QS-7 is a water-soluble and relatively stable molecule, the lack of publicly available quantitative data highlights the need for systematic experimental characterization. The protocols and data presentation formats provided herein offer a framework for researchers to generate and report the necessary data to support the development of QS-7-containing vaccine formulations. Such data is indispensable for ensuring the quality, efficacy, and safety of next-generation vaccines.

References

- 1. QS-7 Superior Adjuvant for Advanced Vaccine Development | GC Biotech [en.jicangbio.com]

- 2. buy high quality QS-7 adjuvant,QS-7 adjuvant for sale online price,QS-7 adjuvant Pictures,QS-7 adjuvant Basic Info,QS-7 adjuvant Standard - www.pharmasources.com [pharmasources.com]

- 3. QS-21 and QS-7: purified saponin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Immunostimulatory Power of QS-7: A Technical Guide to its Pharmacodynamics

A comprehensive exploration of the mechanisms of action and immunological effects of the saponin-based vaccine adjuvant, QS-7.

Introduction

This technical guide provides an in-depth overview of the current understanding of the pharmacodynamics of QS-7. Due to a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of QS-7, this document will focus exclusively on its mechanisms of action and immunological effects. We will delve into the experimental evidence detailing its capacity to stimulate robust humoral and cellular immunity, present available quantitative data, outline key experimental protocols, and visualize the proposed signaling pathways through which it exerts its adjuvant effects.

Pharmacodynamics of QS-7

The primary pharmacodynamic effect of QS-7 is the potentiation of the immune response to co-administered antigens. This is achieved through the activation of various components of the innate and adaptive immune systems, leading to a more robust and durable specific immunity.

Mechanism of Action

The precise molecular mechanisms by which QS-7 exerts its adjuvant effects are not fully elucidated but are believed to be similar to other saponin (B1150181) adjuvants. The proposed mechanism involves a multi-pronged attack on the immune system:

-

Activation of Antigen-Presenting Cells (APCs): QS-7 is thought to activate APCs, such as dendritic cells and macrophages, which are critical for initiating the adaptive immune response. This activation leads to enhanced antigen uptake, processing, and presentation to T lymphocytes.

-

Induction of Cytokine and Chemokine Secretion: Activated APCs release a cascade of cytokines and chemokines that help to shape the ensuing immune response. This includes the production of pro-inflammatory cytokines that create a localized immunocompetent environment at the injection site.

-

Promotion of a Balanced T-helper Response: QS-7 has been shown to promote a balanced T-helper 1 (Th1) and T-helper 2 (Th2) response. A Th1-biased response is crucial for clearing intracellular pathogens and is characterized by the production of interferon-gamma (IFN-γ), leading to the activation of cytotoxic T lymphocytes (CTLs). A Th2 response is important for generating high-titer neutralizing antibodies.

-

Stimulation of a Strong Cytotoxic T Lymphocyte (CTL) Response: A hallmark of QS-7's adjuvant activity is its ability to induce a potent CD8+ CTL response. CTLs are essential for recognizing and eliminating virus-infected cells and tumor cells.

The following diagram illustrates the proposed general signaling pathway for saponin adjuvants like QS-7.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data from preclinical studies investigating the pharmacodynamic effects of QS-7.

Table 1: Dose-Dependent Induction of CD8+ CTL Response by QS-7

| Antigen | Dose of QS-7 (µg) | Outcome | Reference |

| Ovalbumin | 40 | Strong CD8+ CTL response | |

| Ovalbumin | < 40 | Weaker CD8+ CTL response | |

| HIV-1 gp120 | > 5 | Stimulation of CTL response |

Table 2: Comparison of Lytic Activity of QS-7 and QS-21

| Saponin | Lytic Activity against Sheep Red Blood Cells | Reference |

| QS-7 | Lower | |

| QS-21 | Higher |

Experimental Protocols

Detailed experimental protocols for assessing the pharmacodynamics of QS-7 are crucial for the reproducibility and advancement of research in this area. Below are outlines of key experimental methodologies cited in the literature.

Immunization Protocol in Mice

This protocol describes the general procedure for evaluating the adjuvant activity of QS-7 in a murine model.

Materials:

-

QS-7 (purified)

-

Antigen of interest (e.g., ovalbumin, recombinant protein)

-

Saline or other appropriate buffer

-

Laboratory mice (e.g., C57BL/6 or BALB/c)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Formulation: The antigen and QS-7 are mixed in a sterile buffer to the desired concentrations.

-

Immunization: A defined volume of the antigen-adjuvant formulation is injected subcutaneously into the mice. A control group receiving only the antigen in buffer should be included.

-

Booster Doses: Booster immunizations are typically administered at specified intervals (e.g., 2 and 4 weeks after the primary immunization) to enhance the immune response.

-

Sample Collection: Blood samples are collected from the mice at various time points to assess the humoral immune response. Spleens may be harvested at the end of the study for the evaluation of cellular immunity.

-

Immunological Analysis:

-

Antibody Titers: Serum is analyzed by enzyme-linked immunosorbent assay (ELISA) to determine the levels of antigen-specific antibodies (e.g., IgG1 and IgG2a to assess the Th1/Th2 balance).

-

CTL Assay: Splenocytes are isolated and re-stimulated with the antigen in vitro. A chromium-51 (B80572) release assay or similar method is then used to measure the cytotoxic activity of the CTLs against target cells expressing the antigen.

-

Conclusion

QS-7 is a promising vaccine adjuvant with a favorable safety profile compared to its close relative, QS-21. Its ability to induce a potent and balanced Th1/Th2 response, along with a strong CTL response, makes it a valuable tool for the development of next-generation vaccines against a wide range of infectious diseases and cancer. While the current understanding of its pharmacodynamics is growing, a significant knowledge gap remains concerning its pharmacokinetic properties. Future research should focus on elucidating the ADME profile of QS-7 to facilitate its translation into clinical applications. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals working to harness the full potential of this powerful immunostimulant.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of QS-7-Based Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QS-21 and QS-7: purified saponin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure verification of the vaccine adjuvant QS-7-Api. Synthetic access to homogeneous Quillaja saponaria immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TLR-7 and -8 agonists as vaccine adjuvants | Semantic Scholar [semanticscholar.org]

QS-7 Toxicity and Safety Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Toxicity Profile

QS-7 is characterized by a lower toxicity profile compared to the more extensively studied saponin (B1150181) adjuvant, QS-21. In vivo studies in mice have indicated that QS-7 exhibits negligible toxicity.[1] It is also reported to be less hemolytic and lethal than QS-21. The reduced toxicity is structurally attributed to the absence of the complex acyl chain found in QS-21, which is believed to contribute to the latter's lytic activity.

While direct quantitative comparisons are limited, the required dosage for equivalent immunostimulatory response can provide an indirect measure of the therapeutic window. For instance, to induce a strong CD8+ CTL response against the E.G7-OVA target, QS-7 doses of 40 µg or higher are required, whereas a similar response can be achieved with a 5-10 µg dose of QS-21. This suggests a potentially wider safety margin for QS-7.

Table 1: Summary of Comparative Toxicity Data for Saponins (B1172615)

| Saponin/Extract | Animal Model | Route of Administration | Observed Toxicity | Quantitative Data | Reference |

| QS-7 | Mice | Subcutaneous | Negligible toxicity | Not available | |

| QS-21 | Mice | Subcutaneous | Dose-limiting toxicity, local erythema, systemic flu-like symptoms | Tolerated dose in humans typically ≤ 100 µg | |

| Quillaja Extract | Rats | Oral | Reduced weight gain at high doses | NOEL: 700 mg/kg/day | |

| Crude Quinoa Saponins | Rats | Oral | Decreased food intake, diarrhea at high doses | LD50: >10 g/kg | |

| VSA-1 (Synthetic Saponin) | Mice | Subcutaneous | Lethal at high doses | Survived: 2000 µg; Lethal: 5000 µg |

NOEL: No-Observed-Effect-Level

In Vitro Toxicity Assessment: Experimental Protocols

Standard in vitro assays are crucial for the preliminary safety assessment of QS-7. These assays evaluate cytotoxicity and hemolytic activity.

Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of QS-7 using a lactate (B86563) dehydrogenase (LDH) release assay.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., murine macrophages like J774.A1) in appropriate media and conditions until they reach logarithmic growth phase.

-

Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of QS-7 in culture medium. Remove the old medium from the cells and add the QS-7 dilutions. Include wells with vehicle control (medium only) and a positive control for maximum LDH release (e.g., lysis buffer).

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

LDH Assay: After incubation, transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

DOT source for Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for assessing QS-7 cytotoxicity via LDH release.

Hemolytic Activity Assay

This protocol provides a general method for determining the hemolytic activity of QS-7 on red blood cells (RBCs).

Methodology:

-

RBC Preparation: Obtain fresh whole blood (e.g., from sheep or human) and wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the packed RBCs in PBS to a final concentration of 2% (v/v).

-

Sample Preparation: Prepare serial dilutions of QS-7 in PBS in a 96-well round-bottom plate.

-

Incubation: Add the 2% RBC suspension to each well containing the QS-7 dilutions. Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in deionized water). Incubate the plate at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis for each QS-7 concentration relative to the positive control.

In Vivo Toxicity Assessment: Experimental Protocol

This section outlines a general protocol for an acute in vivo toxicity study of QS-7 in mice.

Methodology:

-

Animals: Use a suitable mouse strain (e.g., BALB/c or C57BL/6), with an equal number of males and females per group. Acclimatize the animals for at least one week before the study.

-

Dose Formulation: Prepare solutions of QS-7 in a sterile, non-toxic vehicle (e.g., saline).

-

Dose Administration: Administer single doses of QS-7 via the intended clinical route (e.g., subcutaneous or intramuscular injection) to different groups of mice at increasing dose levels. Include a control group receiving the vehicle only.

-

Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and activity), and body weight changes at regular intervals (e.g., daily for 14 days).

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

-

Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.

Genotoxicity Assessment

There is limited specific data on the genotoxicity of QS-7. A study on a saponin-adjuvanted viral vaccine showed some evidence of DNA damage in a comet assay and a slight increase in micronuclei formation. However, these effects were not attributed specifically to QS-7. Standard genotoxicity assays should be performed to fully characterize the safety profile of QS-7.

Recommended Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of QS-7 to induce gene mutations.

-

In Vitro Micronucleus Test: To evaluate the clastogenic and aneugenic potential of QS-7 in mammalian cells.

-

In Vivo Comet Assay: To detect DNA strand breaks in various tissues of animals treated with QS-7.

Mechanism of Action and Potential for Toxicity

The toxicity of saponins is generally attributed to their amphipathic nature, which allows them to interact with and disrupt cell membranes. The primary mechanism involves the interaction of the saponin's triterpenoid (B12794562) core with cholesterol in the cell membrane, leading to pore formation and increased membrane permeability. This can result in cell lysis, as observed in hemolytic activity assays.

DOT source for Signaling Pathway: Saponin Interaction with Cell Membrane

Caption: Proposed mechanism of saponin-induced membrane disruption.

Some saponins, including QS-21, have been shown to activate the NLRP3 inflammasome, a multi-protein complex that plays a key role in the innate immune response by inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While this is a key part of their adjuvant activity, excessive or prolonged activation could contribute to local inflammation. The extent to which QS-7 activates the NLRP3 inflammasome is not yet well-defined.

DOT source for Signaling Pathway: Potential NLRP3 Inflammasome Activation by Saponins

Caption: Potential pathway for saponin-mediated NLRP3 inflammasome activation.

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of QS-7 has not been extensively characterized in publicly available literature. For saponins in general, their large molecular weight and amphipathic nature influence their pharmacokinetic properties. Oral bioavailability is typically low. When administered parenterally as a vaccine adjuvant, QS-7 is expected to have limited systemic distribution, with a tendency to remain localized at the injection site and in the draining lymph nodes, which is a desirable characteristic for an adjuvant. Further studies are required to fully elucidate the ADME profile of QS-7.

Conclusion and Future Directions

QS-7 presents a promising safety profile for its use as a vaccine adjuvant, with consistent evidence suggesting lower toxicity than QS-21. However, a comprehensive understanding of its safety requires further investigation. The lack of publicly available quantitative toxicity data, such as LD50, MTD, and NOAEL values, highlights a significant data gap.

Future research should focus on:

-

Quantitative Toxicity Studies: Performing standardized acute and repeated-dose toxicity studies to establish key safety parameters.

-

Genotoxicity Assessment: Conducting a full battery of in vitro and in vivo genotoxicity assays.

-

ADME Studies: Characterizing the pharmacokinetic profile of QS-7 to understand its distribution and clearance.

-

Mechanistic Studies: Elucidating the precise molecular interactions of QS-7 with cell membranes and its specific effects on inflammatory signaling pathways like the NLRP3 inflammasome.

By addressing these knowledge gaps, the full potential of QS-7 as a safe and effective vaccine adjuvant can be realized, paving the way for its successful translation into clinical applications.

References

- 1. repositorio.butantan.gov.br [repositorio.butantan.gov.br]

- 2. fiveable.me [fiveable.me]

- 3. Design and Synthesis of Potent Quillaja Saponin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic analysis of saponins in crude extracts of Quillaja saponaria by liquid chromatography/mass spectrometry for product authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Saponin Adjuvants: A Technical Guide to the Analogs and Derivatives of QS-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quillaja saponins (B1172615), particularly the well-characterized QS-21, have emerged as potent adjuvants in modern vaccine development, capable of eliciting robust and balanced Th1 and Th2 immune responses. Among this family of natural products, QS-7 presents a compelling profile with comparable immunostimulatory capacity to QS-21 but with a lower toxicity profile, making it an attractive lead for the development of next-generation vaccine adjuvants. This technical guide provides an in-depth overview of the known analogs and derivatives of QS-7, summarizing key structure-activity relationships, quantitative biological data, and the underlying molecular mechanisms of action.

Core Structure of QS-7

QS-7 is a triterpenoid (B12794562) saponin (B1150181) isolated from the bark of Quillaja saponaria Molina. Its complex structure consists of a quillaic acid triterpene core glycosylated at two positions. A branched trisaccharide is attached at the C3 position, and a linear oligosaccharide is linked to the C28 carboxyl group. The specific nature and arrangement of these sugar moieties, along with modifications to the triterpene core, are critical determinants of its adjuvant activity and toxicity.

Known Analogs and Derivatives of QS-7

Research efforts have focused on the synthesis of QS-7 analogs and derivatives to improve its therapeutic window by enhancing adjuvant activity while reducing toxicity and to elucidate the structural features crucial for its function. Modifications have been explored in both the oligosaccharide chains and the triterpene core.

Oligosaccharide Modifications

The extensive oligosaccharide domains of QS-7 are primary targets for chemical modification to simplify the molecular structure and probe their role in immunomodulation.

A notable study by Skalamera et al. (2020) investigated the impact of truncating the C28 oligosaccharide of QS-7 analogs.[1] Their work demonstrated that shortening the natural pentasaccharide to a tetrasaccharide could still retain adjuvant activity in terms of enhancing IgG1 and IgG2a production, although to a lesser extent than QS-21.[1] Further truncation or alteration of the stereochemistry of the glycosidic linkages within the tetrasaccharide, or between the tetrasaccharide and the quillaic acid core, led to a loss of IgG-producing adjuvant activity.[1] Conversely, increasing the structural similarity to the natural QS-7 resulted in enhanced adjuvant activity, with one analog exhibiting IgG1 and IgG2a responses comparable to QS-21.[1] This highlights the critical role of the specific C28 oligosaccharide structure in dictating the adjuvant properties of QS-7 analogs.

Triterpene Core Modifications

The quillaic acid core of QS-7 possesses functional groups that are amenable to chemical derivatization. Research on related saponins like QS-21 has provided valuable insights into the importance of the triterpene structure for adjuvant activity, which can be extrapolated to QS-7. For instance, modifications at the C4 and C16 positions of the triterpene in simplified QS-21 analogs have been shown to influence their adjuvant potential.[2] One study revealed that replacing the C4-aldehyde with a C4-methyl group in an echinocystic acid-derived saponin variant still resulted in a potent adjuvant.

A series of novel oxime-derivatized saponin adjuvants with targeted structural modifications at key triterpene functionalities have also been synthesized and evaluated. These studies have provided crucial insights into the structure-activity relationships of saponin adjuvants, suggesting that the triterpene core is a key area for optimization to enhance potency.

Quantitative Data on Biological Activity

The adjuvant activity of QS-7 analogs is typically assessed by measuring their ability to enhance the antigen-specific antibody response in vivo, often in mouse models. The production of different IgG isotypes, such as IgG1 and IgG2a, provides an indication of the type of T-helper (Th) cell response being induced (Th2 and Th1, respectively).

| Compound/Analog | Antigen | Animal Model | Key Findings | Reference |

| QS-7 Analog (C28 tetrasaccharide) | Recombinant HagB (rHagB) | BALB/c mice | Retained adjuvant activity (enhanced IgG1 and IgG2a) but lower than QS-21. | |

| QS-7 Analog (C28 trisaccharide) | rHagB | BALB/c mice | Loss of adjuvant activity in terms of IgG production. | |

| QS-7 Analog (Increased similarity to natural QS-7) | rHagB | BALB/c mice | IgG1 and IgG2a activity similar to QS-21. | |

| QS-17/18 Analogue (7) | rHagB | BALB/c mice | Potentiated mixed Th1/Th2 immune responses, similar to GPI-0100. | |

| QS-21 Analogues (5 and 6) | rHagB | BALB/c mice | Induced a Th2-like immunity. | |

| Echinocystic acid-derived saponin (C4-methyl) | MUC1-KLH, OVA, GD3-KLH | C57BL/6J mice | Potent adjuvant activity comparable to or higher than simplified QS-21 analogs. | |

| Oxime-derivatized saponin analogs | Not specified | Not specified | Superior adjuvant activity with significantly increased antibody response augmentation compared to previous saponin leads. |

Experimental Protocols

General Procedure for Synthesis of Truncated Saponins

The synthesis of saponin analogs with modified oligosaccharide chains is a complex multi-step process. A general approach involves the selective protection of hydroxyl groups on the triterpene core, followed by glycosylation with a protected oligosaccharide donor. For instance, a β-selective Schmidt glycosylation using a trisaccharide trichloroacetimidate (B1259523) donor can be employed. Subsequent deprotection steps yield the final saponin analog.

In Vivo Immunological Evaluation

The adjuvant activity of QS-7 analogs is typically evaluated in preclinical mouse vaccination models. A common protocol involves the following steps:

-

Animal Model: Female BALB/c or C57BL/6J mice (6-8 weeks old) are commonly used.

-

Antigen and Adjuvant Formulation: The antigen (e.g., a recombinant protein like rHagB or a conjugate vaccine like MUC1-KLH) is co-administered with the saponin adjuvant. Doses can range from 10 to 100 µg for the adjuvant.

-

Immunization Schedule: A typical schedule involves subcutaneous injections on days 0, 14, and 28. A booster immunization may be given at a later time point (e.g., day 65).

-

Sample Collection: Blood samples are collected at various time points to assess the antibody response.

-

Antibody Titer Determination: Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum are determined by enzyme-linked immunosorbent assay (ELISA).

-

Toxicity Assessment: Toxicity is often monitored by tracking the median weight loss of the mice following vaccination.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which QS-7 and its derivatives exert their adjuvant effects are still under investigation, but several key pathways have been implicated for Quillaja saponins in general.

Saponin-based adjuvants are known to activate antigen-presenting cells (APCs), particularly dendritic cells (DCs). This activation is thought to occur through multiple mechanisms:

-

Membrane Interaction and Antigen Delivery: The amphipathic nature of saponins allows them to interact with cell membranes, potentially facilitating the uptake of co-administered antigens into APCs.

-

Inflammasome Activation: Some studies suggest that saponins can stimulate the formation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and leads to the processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18.

-

Receptor-Mediated Activation: There is evidence that saponins may interact with pattern recognition receptors (PRRs) on APCs. While direct binding to Toll-like receptors (TLRs) is still being investigated, some studies suggest that saponins can activate TLR signaling pathways. Additionally, the oligosaccharide chains of saponins may bind to C-type lectin receptors (CLRs) on DCs.

-

Induction of Cross-Presentation: Saponin-based adjuvants have been shown to induce the cross-presentation of exogenous antigens by DCs on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs). This process is reported to be dependent on the activation of the PKR-like Endoplasmic Reticulum kinase (PERK) pathway.

-

T-Cell Co-stimulation: The aldehyde group on the triterpene core of some saponins can potentially form a Schiff base with amino groups on T-cell surface receptors, providing a co-stimulatory signal for T-cell activation.

Proposed Signaling Pathway in Dendritic Cells

The following diagram illustrates a proposed signaling pathway for Quillaja saponin adjuvants in dendritic cells, leading to enhanced antigen presentation and T-cell activation.

Caption: Proposed mechanism of Quillaja saponin adjuvant action in a dendritic cell.

Experimental Workflow for Evaluating Adjuvant-Induced Cytokine Production

To investigate the cytokine and chemokine profiles induced by QS-7 and its derivatives, the following experimental workflow can be employed.

Caption: Workflow for assessing cytokine and chemokine profiles induced by saponin adjuvants.

Conclusion and Future Directions

The analogs and derivatives of QS-7 represent a promising avenue for the development of safer and more effective vaccine adjuvants. Structure-activity relationship studies have begun to unravel the key molecular features required for potent immunostimulation, highlighting the importance of the oligosaccharide chains and offering flexibility in the modification of the triterpene core. While significant progress has been made, further research is needed to fully elucidate the specific signaling pathways activated by QS-7 and its derivatives. A deeper understanding of their mechanism of action will enable the rational design of novel saponin-based adjuvants with tailored immunological profiles for a wide range of vaccine applications, from infectious diseases to cancer immunotherapy. The continued exploration of synthetic chemistry to generate novel analogs, coupled with detailed immunological and mechanistic studies, will be crucial in realizing the full potential of this important class of vaccine adjuvants.

References

Methodological & Application

Application Notes and Protocols for Dissolving and Storing QS 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS 7 is a purified saponin (B1150181) adjuvant derived from the bark of the Chilean soapbark tree, Quillaja saponaria. Like the well-characterized QS-21, this compound is a potent immunostimulant used in vaccine formulations to enhance immune responses to antigens. Structurally, this compound is a complex triterpene glycoside. It is more hydrophilic than QS-21 and has been shown to be less hemolytic and lethal, making it an attractive candidate for vaccine development.[1] Proper handling, dissolution, and storage of this compound are critical to maintain its structural integrity and biological activity. These protocols provide detailed guidelines for the effective use of this compound in a research and development setting.

Data Summary

The following tables summarize the key quantitative data for the dissolution and storage of this compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Solvent | Temperature | Duration | Notes |

| Lyophilized Powder | N/A | -20°C | Up to 2 years | Store in a desiccator to protect from moisture. |

| Stock Solution | DMSO | 4°C | Up to 2 weeks | For short-term storage. |

| Stock Solution | DMSO | -80°C | Up to 6 months | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solution | Aqueous Buffer (e.g., PBS, pH 5.5-7.0) | 2-8°C | Up to 24 hours | Prepare fresh for each use. Saponins (B1172615) can be unstable in aqueous solutions. |

| Aqueous Solution | Aqueous Buffer (e.g., PBS, pH 5.5-7.0) | -20°C | Not Recommended | Freezing aqueous solutions may lead to precipitation upon thawing. |

Data for DMSO storage is based on supplier recommendations.[2][3] Stability in aqueous solutions is based on general recommendations for saponins.

Table 2: Solubility of this compound

| Solvent | Concentration | Observations |

| Water | Information not available | Quillaja saponins are generally soluble in water. |

| DMSO (Dimethyl Sulfoxide) | Information not available | A recommended solvent for stock solutions.[2][3] |

| Phosphate-Buffered Saline (PBS) | Information not available | Commonly used as a diluent for working solutions. |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Powder

This protocol describes the preparation of a high-concentration stock solution of this compound from a lyophilized powder.

Materials:

-

Lyophilized this compound

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

-

Solvent Addition: Carefully open the vial and add the desired volume of sterile, anhydrous DMSO to achieve the target stock concentration (e.g., 1-10 mg/mL).

-

Dissolution: Close the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the this compound stock solution to prepare a working solution for use in experiments.

Materials:

-

This compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 5.5-7.0)

-

Sterile polypropylene (B1209903) tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing Stock Solution: If the stock solution is frozen, thaw it completely at room temperature.

-

Dilution: In a sterile polypropylene tube, add the desired volume of the aqueous buffer. To this, add the required volume of the this compound stock solution to achieve the final working concentration. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

-

Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with the experimental system (typically <0.5% for cell-based assays).

-

Use and Storage: Use the freshly prepared aqueous working solution immediately. Due to the potential for hydrolysis of saponins in aqueous environments, it is not recommended to store aqueous solutions of this compound. If temporary storage is necessary, keep the solution at 2-8°C and use it within 24 hours.

Visualized Workflows

Caption: Workflow for the preparation and storage of this compound solutions.

Caption: Factors influencing the stability of this compound.

References

Application Notes and Protocols for QS-7 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-7 is a purified triterpenoid (B12794562) saponin (B1150181) extracted from the bark of the Chilean soapbark tree, Quillaja saponaria. It is a potent immunological adjuvant used in vaccine research and development to enhance the immune response to co-administered antigens. Like its more extensively studied analog, QS-21, QS-7 has the ability to stimulate both humoral (Th2-biased) and cell-mediated (Th1-biased) immunity, including the induction of cytotoxic T-lymphocytes (CTLs).[1][2] Notably, in vivo studies have indicated that QS-7 possesses lower toxicity and hemolytic activity compared to QS-21, making it an attractive candidate for further investigation in vaccine formulations.[3][4][5]

These application notes provide an overview of the in vivo use of QS-7, including its mechanism of action, protocols for immunization studies in mice, and available data on its efficacy and safety.

Mechanism of Action

The precise mechanism of action for QS-7 is not fully elucidated, but it is understood to activate the innate immune system, which in turn directs and amplifies the adaptive immune response to the vaccine antigen. The general mechanism for saponin adjuvants involves several key processes:

-

Activation of Antigen-Presenting Cells (APCs): Saponins like QS-7 are known to activate APCs, such as dendritic cells (DCs) and macrophages. This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines, which are crucial for T-cell activation.

-

NLRP3 Inflammasome Activation: Some Quillaja saponins, particularly QS-21, have been shown to activate the NLRP3 inflammasome in APCs. This leads to the release of pro-inflammatory cytokines IL-1β and IL-18, which help shape the subsequent adaptive immune response. While direct evidence for QS-7 is still emerging, it is plausible that it shares this mechanism. However, some synthetic saponin derivatives have been shown to function independently of the NLRP3 inflammasome, suggesting multiple pathways may be involved.

-

Enhanced Antigen Presentation: QS-7 facilitates the presentation of antigens to T-cells. It is known to promote the cross-presentation of exogenous antigens on MHC class I molecules, a critical step for the induction of a robust CD8+ CTL response.

The proposed signaling pathway for QS-7's adjuvant activity is visualized below.

Experimental Protocols

The following protocols are generalized from published in vivo studies using QS-7 or its analogs. Researchers should optimize these protocols for their specific antigen and research goals.

Protocol 1: Evaluation of Humoral and Cell-Mediated Immune Responses in Mice

This protocol is designed to assess the ability of QS-7 to enhance antigen-specific antibody and T-cell responses.

1. Materials:

-

QS-7 (or QS-7 analog)

-

Antigen of interest

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

Female BALB/c or C57BL/6 mice, 6-8 weeks old (n=5-10 per group)

-

Syringes and needles (e.g., 27-gauge)

2. Experimental Groups:

-

Group 1: Antigen only (in PBS)

-

Group 2: Antigen + QS-7 (e.g., 10 µg)

-

Group 3: Antigen + QS-7 (e.g., 40 µg)

-

Group 4: PBS only (negative control)

3. Vaccine Formulation:

-

Dissolve the antigen to the desired concentration in sterile PBS.

-

Dissolve QS-7 in sterile PBS.

-

On the day of immunization, mix the antigen solution with the QS-7 solution. The final injection volume is typically 100 µL.

4. Immunization Procedure:

-

Immunize mice subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.

-

Administer booster immunizations on days 14 and 28.

-

Collect blood samples via tail bleed or retro-orbital sinus puncture prior to the first immunization (day 0) and at specified time points after immunization (e.g., days 14, 28, 42).

5. Endpoint Analysis:

-

Antibody Titer Determination: Use serum samples to determine antigen-specific total IgG, IgG1, and IgG2a/IgG2c titers by ELISA. The ratio of IgG2a/IgG1 can indicate the type of T-helper response (Th1 vs. Th2).

-

Cytotoxic T-Lymphocyte (CTL) Assay: At the end of the study, isolate splenocytes and perform an in vivo or in vitro CTL assay to measure the lytic activity against antigen-pulsed target cells.

The experimental workflow for this protocol is outlined in the diagram below.

Data Presentation

The following tables summarize the expected outcomes and provide a template for presenting quantitative data from in vivo studies with QS-7.

Table 1: In Vivo Efficacy of a QS-7 Analog in BALB/c Mice

Data adapted from a study using a synthetic analog of QS-7 (Compound 5) with the antigen rHagB.

| Adjuvant (Dose) | Antigen | IgG Titer (Week 4) | IgG1 Titer (Week 4) | IgG2a Titer (Week 4) | IgG2a/IgG1 Ratio |

| None | rHagB (35 µg) | Low | Low | Very Low | ~0.1 |

| GPI-0100 (20 µg) | rHagB (35 µg) | High | High | Moderate | ~0.5 |

| QS-7 Analog (20 µg) | rHagB (35 µg) | Very High | Very High | High | ~0.8 |

Note: Titer values are qualitative representations of the data presented in the source study. The IgG2a/IgG1 ratio suggests that the QS-7 analog promotes a mixed Th1/Th2 response, with a stronger Th1 bias compared to the antigen alone.

Table 2: Comparative Toxicity Profile of Quillaja Saponins

| Saponin | Hemolytic Activity | In Vivo Toxicity (Mice) |

| QS-7 | Low | Negligible/Low |

| QS-18 | High | High |

| QS-21 | Moderate-High | Dose-limiting toxicity |

Conclusion

QS-7 is a promising vaccine adjuvant that effectively enhances both humoral and cell-mediated immune responses in vivo. Its lower toxicity profile compared to QS-21 makes it a compelling candidate for the development of safer and more effective vaccines. The protocols and data presented here provide a framework for researchers to design and execute in vivo animal studies to evaluate the potential of QS-7 in their own vaccine candidates. Further research is warranted to fully elucidate its molecular mechanism of action and to establish its safety and efficacy in a wider range of preclinical models.

References

- 1. Synthesis and Evaluation of QS-7-Based Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QS-21 and QS-7: purified saponin adjuvants. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Structure Verification of the Vaccine Adjuvant QS-7-Api. Synthetic Access to Homogeneous Quillaja saponaria Immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Application of QS 7 in High-Throughput Screening: An Overview

Initial Assessment: Based on a comprehensive review of available scientific literature, the direct application of the saponin (B1150181) QS 7 in high-throughput screening (HTS) for the purpose of drug discovery by screening compound libraries is not a documented or established practice. This compound, a triterpenoid (B12794562) saponin isolated from the bark of the Quillaja saponaria tree, is primarily recognized and utilized for its potent immunostimulatory properties as a vaccine adjuvant.

This document will, therefore, clarify the known applications of this compound and provide a general framework for high-throughput screening methodologies that could theoretically be adapted for natural products, although no specific protocols for this compound exist in this context.

Part 1: Established Application of this compound - Vaccine Adjuvant

This compound is a well-characterized saponin that functions as a powerful adjuvant in vaccine formulations.[1][2][3][4][5] Its primary role is to enhance the body's immune response to a co-administered antigen, leading to a more robust and durable immunity.

Mechanism of Action as an Adjuvant:

-

Immune Cell Activation: this compound activates various components of the innate and adaptive immune systems.

-

Enhanced Antigen Presentation: It facilitates the uptake and presentation of antigens by antigen-presenting cells (APCs).

-

Induction of Th1 and Th2 Responses: this compound is known to promote a balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response, which is crucial for both cell-mediated and humoral immunity.

-

Stimulation of Cytotoxic T Lymphocytes (CTLs): A key feature of this compound is its ability to induce a strong CTL response, which is vital for clearing virally infected cells and cancer cells.

The immunostimulatory properties of this compound have led to its investigation and use in the development of vaccines for a range of diseases, including infectious diseases and cancer. It is often used in combination with another saponin, QS-21, to achieve a synergistic adjuvant effect.

Signaling Pathways Modulated by this compound (in the context of adjuvanticity)

While the precise molecular pathways are a subject of ongoing research, the adjuvant activity of saponins (B1172615) like this compound is thought to involve the activation of pattern recognition receptors (PRRs) on immune cells, leading to the production of cytokines and chemokines. This initiates a signaling cascade that results in the recruitment and activation of various immune cells.

Below is a generalized diagram representing the proposed mechanism of action for a saponin adjuvant like this compound.

Caption: Generalized signaling pathway for this compound as a vaccine adjuvant.

Part 2: High-Throughput Screening - A General Overview

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of chemical or biological compounds against a specific biological target.

Core Components of an HTS Campaign:

-

Compound Library: A large and diverse collection of small molecules.

-

Biological Target: A purified protein, enzyme, or a cell-based system that is relevant to a disease.

-

Assay: A specific experimental procedure to measure the effect of the compounds on the target.

-

Automation: Robotic systems for liquid handling, plate transport, and data acquisition.

-

Data Analysis: Software to process the large volumes of data generated and identify "hits".

Hypothetical HTS Workflow for a Natural Product

While there are no specific HTS protocols for this compound as a screening agent, the general workflow for screening a natural product library would follow the steps outlined below.

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation in HTS

Quantitative data from HTS campaigns are typically summarized to evaluate the performance of the assay and the activity of the tested compounds. Key parameters include:

| Parameter | Description | Typical Value |

| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative controls. | > 0.5 for a robust assay |

| Signal-to-Background (S/B) | The ratio of the signal from a positive control to the signal from a negative control. | > 2 is generally desirable |

| IC50 / EC50 | The concentration of a compound that produces 50% of its maximal inhibitory (IC50) or effective (EC50) response. | Varies depending on the compound and target |

| Hit Rate | The percentage of compounds in a library that are identified as active in a primary screen. | Typically < 1% |

Conclusion

The primary and well-documented application of this compound is as a vaccine adjuvant, where it leverages its immunostimulatory properties to enhance the efficacy of vaccines. There is no substantial evidence in the current scientific literature to suggest that this compound is used as a tool or a target in high-throughput screening for drug discovery in the manner of screening small molecule libraries. The information provided herein distinguishes between the established role of this compound and the general principles of HTS. Researchers interested in HTS should focus on established screening compounds and methodologies relevant to their specific biological targets.

References

- 1. QS-21 and QS-7: purified saponin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of QS-7-Based Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QS-21 and QS-7: purified saponin adjuvants. | Semantic Scholar [semanticscholar.org]

- 4. QS-7 Superior Adjuvant for Advanced Vaccine Development | GC Biotech [en.jicangbio.com]

- 5. Synthesis and Evaluation of QS-7-Based Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: QS 7 as a Tool for Studying the MAPK/ERK Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, is a critical signaling cascade that translates extracellular signals into cellular responses.[1][2] This pathway regulates a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3][4] Dysregulation of the MAPK/ERK pathway, often due to mutations in genes like BRAF and RAS, is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.

QS 7 is a potent and highly selective, ATP-noncompetitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that act as the gatekeepers for ERK1/2 activation. By binding to an allosteric pocket adjacent to the ATP-binding site, this compound effectively prevents the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling. This application note provides protocols and data demonstrating the utility of this compound as a tool to investigate the MAPK/ERK pathway.

Data Presentation

The efficacy of this compound was evaluated in both biochemical and cellular assays. The data presented below is representative of typical results obtained using this compound to inhibit MEK1/2 activity.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) |

| MEK1 | Kinase Assay | 14 nM |

| MEK2 | Kinase Assay | 530 nM (Kd) |

This table summarizes the inhibitory concentration of this compound against MEK1 and its binding affinity for MEK2, demonstrating high potency. Data is analogous to the MEK inhibitor Selumetinib.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line (Cancer Type) | Mutation Status | IC50 (µM) - Cell Viability |

| HCT-116 (Colon) | KRAS Mutant | 0.8 µM |

| MDA-MB-231 (Breast) | BRAF Mutant | 8.6 µM |

| A549 (Lung) | KRAS Mutant | >10 µM |

| MCF-7 (Breast) | Wild-Type | >20 µM |

This table shows the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%. Cell lines with activating mutations in the MAPK pathway (KRAS, BRAF) are more sensitive to this compound. Data is analogous to the MEK inhibitor Selumetinib.

Signaling Pathway Visualization

The diagram below illustrates the canonical MAPK/ERK signaling cascade and highlights the specific point of inhibition by this compound.

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Inhibition

This protocol describes how to measure the inhibitory effect of this compound on ERK1/2 phosphorylation in cultured cells.

Experimental Workflow

Caption: Workflow for analyzing p-ERK inhibition by Western Blot.

Materials:

-

HCT-116 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Serum-free medium

-

This compound (dissolved in DMSO, prepare a 10 mM stock)

-

Growth factor for stimulation (e.g., EGF) or serum

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-Phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK (Total ERK)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal p-ERK levels.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add a stimulant such as EGF (e.g., 10 nM) or serum (e.g., 20%) directly to the wells and incubate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blot: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Boil samples for 5 minutes, then load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody against p-ERK overnight at 4°C, according to the manufacturer's recommended dilution. f. Wash the membrane three times with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST. h. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. i. Strip the membrane (if necessary) and re-probe with an antibody for total ERK as a loading control.

Protocol 2: Cell Viability (MTS) Assay

This protocol is used to determine the IC50 value of this compound by measuring its effect on cell proliferation and viability.

Experimental Workflow

Caption: Workflow for determining IC50 using the MTS cell viability assay.

Materials:

-

HCT-116 cells (or other suitable cell line)

-

Complete growth medium

-

96-well clear-bottom tissue culture plates

-

This compound (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells for vehicle control (DMSO) and no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent directly to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of background wells (medium only) from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot the % Viability against the logarithm of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

References

Application Notes and Protocols for In Vivo Delivery of QS-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

QS-7 is a purified saponin (B1150181) extracted from the bark of the Quillaja saponaria Molina tree. It is a potent immunostimulatory adjuvant used in vaccine research to enhance immune responses to co-administered antigens. QS-7 is known to activate immune cells, improve antigen presentation, and stimulate the secretion of cytokines, leading to a robust and balanced T helper 1 (Th1) and T helper 2 (Th2) immune response.[1][2][3] Compared to its more extensively studied counterpart, QS-21, QS-7 has demonstrated comparable adjuvant activity with potentially lower toxicity, making it an attractive candidate for vaccine development.[4]

These application notes provide detailed protocols for the formulation and in vivo delivery of QS-7 via subcutaneous, intramuscular, and intranasal routes in murine models. Additionally, methods for the toxicological assessment of QS-7 are described.

Data Presentation

Table 1: In Vivo Efficacy of QS-7 Analogs as Vaccine Adjuvants in Mice

| Antigen | Adjuvant & Dose (per mouse) | Route | Immunization Schedule | Key Findings | Reference(s) |

| rHagB (35 µg) | QS-7 analog 5 (50-100 µg) | Subcutaneous | Days 0, 14, 28 | Significantly higher serum IgG1 and IgG2a anti-rHagB responses compared to antigen alone. Comparable or higher IgG1 activity than GPI-0100.[5] | |

| DnaK (10 µg) | QS-7 analog 5 (50-100 µg) | Subcutaneous | Days 0, 14, 28 | Comparable adjuvant activity to GPI-0100, retained activity at a lower dose. | |

| Ovalbumin | QS-7 (≥ 40 µg) | Subcutaneous | Three immunizations | Induced a strong CD8+ CTL response. | |

| HIV-1IIIB gp120 | QS-7 (> 5 µg) | Subcutaneous | Three immunizations | Stimulated CTL response against a peptide of the antigen. | |

| Split sCal (H1N1) vaccine (3 µg) | QS-21 (10 µg) + MPL (1 µg) | Intramuscular | Prime immunization | Most effective in enhancing immunogenicity and inducing Th1 type IgG antibody responses. | |

| Subunit influenza vaccine | Quil-A (a crude saponin mixture containing QS-7 and QS-21) (5 µg) + cGAMP (5 µg) | Intramuscular | Single immunization | 100% survival after lethal challenge in aged mice. | |

| Norwalk Virus-Like Particles (5 µg) | TLR7 Agonist (GARD) | Intranasal | Days 0, 12, 21 | Significantly elevated vaginal IgA and serum IgG levels. |

Table 2: Biodistribution of Saponin-Based Adjuvants in Mice